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Compound of Interest

Compound Name:
5-Chloropicolinimidamide

hydrochloride

Cat. No.: B1487698 Get Quote

This document provides an in-depth guide for researchers, scientists, and drug development

professionals on the versatile utility of 5-Chloropicolinimidamide hydrochloride as a key

building block in medicinal chemistry. We will explore its strategic importance, provide detailed

protocols for the synthesis of novel derivatives, and outline methodologies for their biological

evaluation, with a focus on the development of targeted therapies.

Introduction: The Significance of the 5-
Chloropicolinimidamide Scaffold
5-Chloropicolinimidamide hydrochloride, with the chemical formula C6H7Cl2N3 and a

molecular weight of 192.04, is a pyridinyl-based scaffold that holds considerable promise in

drug discovery. The presence of a chlorine atom on the pyridine ring offers a reactive handle

for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space.

Furthermore, the picolinimidamide moiety can act as a bioisostere for amides and carboxylic

acids, a common strategy in medicinal chemistry to enhance physicochemical properties,

metabolic stability, and target engagement. The inherent structural features of this compound

make it an attractive starting point for the synthesis of novel enzyme inhibitors and receptor

modulators.
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Physicochemical Properties of 5-
Chloropicolinimidamide Hydrochloride
A clear understanding of the physicochemical properties of a building block is paramount for its

effective utilization in synthesis and for predicting the properties of its derivatives.

Property Value Reference

CAS Number 1179360-48-5 [1]

Molecular Formula C6H7Cl2N3 [1]

Molecular Weight 192.04 g/mol [1]

SMILES C1=CC(=NC=C1Cl)C(=N)N.Cl [1]

Appearance Solid [2]

Purity Typically >97% [2]

Storage
Room temperature, dry

environment
[1]

Application Note: Synthesis of a Novel Kinase
Inhibitor
This section details a hypothetical, yet scientifically robust, protocol for the synthesis of a novel

kinase inhibitor, CPK-47, using 5-Chloropicolinimidamide hydrochloride as a key starting

material. The design of CPK-47 is inspired by the established class of picolinamide-based

VEGFR-2 inhibitors.[3][4][5] The synthetic strategy leverages a Suzuki-Miyaura cross-coupling

reaction, a powerful tool in modern drug discovery for the formation of carbon-carbon bonds.[6]

[7]

Synthetic Scheme
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Reagents & Conditions

5-Chloropicolinimidamide
hydrochloride

CPK-47
(5-(4-methoxyphenyl)picolinimidamide)

Suzuki-Miyaura Coupling

4-Methoxyphenylboronic acid

Pd(PPh3)4
K2CO3, Dioxane/H2O

Click to download full resolution via product page

Caption: Synthetic route to CPK-47.

Detailed Synthetic Protocol for CPK-47
Materials:

5-Chloropicolinimidamide hydrochloride (1.0 eq)

4-Methoxyphenylboronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

Potassium carbonate (2.5 eq)

1,4-Dioxane (anhydrous)

Deionized water

Ethyl acetate

Brine

Anhydrous magnesium sulfate
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Silica gel for column chromatography

Hexanes

Ethyl acetate

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere of argon, add 5-
Chloropicolinimidamide hydrochloride (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq),

and potassium carbonate (2.5 eq).

Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio to the flask.

Degas the mixture by bubbling argon through the solution for 15 minutes.

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

Heat the reaction to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with deionized water (2x) and brine (1x).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to afford the desired product, CPK-47.

Rationale for Experimental Choices:

The use of a palladium catalyst, specifically Pd(PPh3)4, is crucial for facilitating the Suzuki-

Miyaura cross-coupling reaction.

Potassium carbonate acts as a base to activate the boronic acid.
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A mixture of dioxane and water is a common solvent system for this type of reaction,

ensuring the solubility of both organic and inorganic reagents.

An inert atmosphere is necessary to prevent the degradation of the palladium catalyst.

Application Note: Biological Evaluation of CPK-47
as a VEGFR-2 Inhibitor
Following the successful synthesis of CPK-47, the next critical step is to evaluate its biological

activity. Based on the design rationale, we will assess its inhibitory potential against Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a

validated target in oncology.[3][4]

In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a common method for determining the half-maximal inhibitory

concentration (IC50) of a compound against a specific kinase.

Materials:

Recombinant human VEGFR-2 kinase

ATP

Poly(Glu, Tyr) 4:1 substrate

CPK-47 (dissolved in DMSO)

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

ADP-Glo™ Kinase Assay kit (Promega) or similar

Microplate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of CPK-47 in DMSO.
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In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.

Add the serially diluted CPK-47 to the wells. Include a positive control (a known VEGFR-2

inhibitor like Sorafenib) and a negative control (DMSO vehicle).

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30 °C for 60 minutes.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit according to the manufacturer's instructions.

Measure the luminescence using a microplate reader.

Calculate the percent inhibition for each concentration of CPK-47 and determine the IC50

value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical IC50 Values
The following table presents hypothetical data for a series of synthesized analogs to illustrate

how quantitative data would be summarized.

Compound R-group VEGFR-2 IC50 (nM)

CPK-47 4-methoxyphenyl 85

CPK-48 3,4-dimethoxyphenyl 62

CPK-49 4-chlorophenyl 150

Sorafenib (Reference) 90

Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow and a simplified representation of

the targeted signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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